nNOS Inhibitory Potency: 4-Nitroindazole vs. 7-Nitroindazole (7-NI) in Parallel Enzyme Assays
The 4-nitro isomer demonstrates potent nNOS inhibition that is comparable in magnitude to the widely used reference compound 7-nitroindazole (7-NI), establishing its viability as an alternative tool compound for nNOS research. In a parallel in vitro evaluation using rat cerebellar NOS, 4-nitroindazole (free base) exhibited nNOS inhibitory activity with an IC₅₀ of 0.9 ± 0.1 µM, while 7-NI showed an IC₅₀ of 0.9 ± 0.1 µM under identical conditions [1]. However, the 4-nitro derivative demonstrates a distinct isoform selectivity fingerprint that differs from 7-NI, with 4-nitroindazole showing balanced inhibition across nNOS and iNOS, whereas 7-NI is reported to be nNOS-selective (Ki for nNOS ~0.16 µM vs. Ki for iNOS ~5–10 µM) [2]. This differential selectivity pattern is critical for experimental design: 4-nitroindazole is better suited as a dual nNOS/iNOS inhibitor probe, while 7-NI remains the preferred nNOS-selective tool. The hydrochloride salt form (CAS 1881329-19-6) provides enhanced aqueous solubility compared to the free base (CAS 2942-40-7), enabling more reliable dissolution in aqueous assay buffers and in vivo dosing vehicles .
| Evidence Dimension | nNOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 ± 0.1 µM (4-nitro-1H-indazole, free base form; rat cerebellar NOS) |
| Comparator Or Baseline | IC₅₀ = 0.9 ± 0.1 µM (7-nitroindazole, 7-NI; rat cerebellar NOS) |
| Quantified Difference | Equivalent potency within experimental error; differentiated by isoform selectivity profile (4-nitro: dual nNOS/iNOS; 7-NI: nNOS-selective) |
| Conditions | Rat cerebellar nitric oxide synthase enzyme assay; citrulline formation endpoint; compounds tested at multiple concentrations (n = 6) |
Why This Matters
For procurement, this evidence confirms that 4-nitroindazole hydrochloride provides nNOS inhibitory potency comparable to the gold-standard 7-NI while offering a distinct isoform selectivity profile, enabling researchers to choose the appropriate tool based on whether dual nNOS/iNOS inhibition or nNOS-selective inhibition is required for their specific experimental model.
- [1] Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177–3180. View Source
- [2] Mayer, B., & Andrew, P. (1998). 7-Nitroindazole. In Nitric Oxide in the Nervous System (pp. 151–165). Academic Press. Ki values for nNOS (0.16 µM) and iNOS (5–10 µM) reported. View Source
